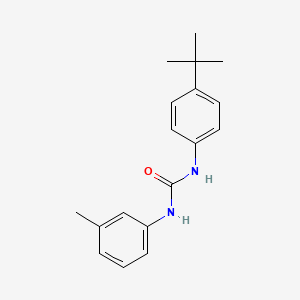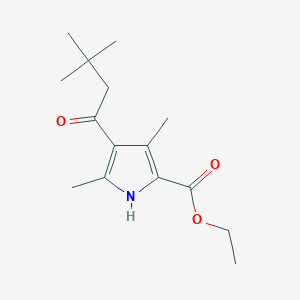
4-(4-hydroxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-hydroxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide, also known as TCS-OX2-29, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of compounds known as piperazine derivatives, which have been shown to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
Biological Function and Therapeutic Potential
ZINC00109657, due to its structural similarity to known bioactive zinc compounds, may play a significant role in biological functions. Zinc ions are crucial for intercellular communication and intracellular events that maintain normal physiological processes. They modulate several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways involved in proliferation, apoptosis, and antioxidant defenses . The compound’s potential therapeutic applications could include modulation of these pathways, contributing to treatments for diseases where zinc homeostasis is perturbed, such as cancer, diabetes, and neurodegenerative disorders .
Zinc Status in Public Health
The compound’s relevance to public health can be explored through its impact on zinc status in the human body. Zinc is essential for the proper function of over 300 enzymes, affecting the immune system, gene expression, cell growth, and division . ZINC00109657 could be used in studies to understand zinc’s role in various health conditions and potentially in the development of zinc supplementation strategies for public health interventions .
Nanotechnology and Material Science
Given the importance of zinc in nanotechnology, ZINC00109657 could be investigated for its potential in creating nanostructured materials. These materials have applications in various fields, including the pharmaceutical industry, cosmetics, and agriculture. Research could focus on the compound’s ability to form nanostructures with unique properties for use in these industries .
Antimicrobial and Antitumor Applications
The antimicrobial and antitumor properties of zinc compounds are well-documented. ZINC00109657 could be studied for its efficacy against intracellular pathogens and brain tumors. Its structural features might allow it to interact with biological membranes or enzymes in a way that could inhibit the growth of pathogens or tumor cells .
Enzymatic Activity and Gene Expression
The compound’s influence on enzymatic activity and gene expression is another area of interest. Due to its zinc-related structure, it could be involved in the regulation of enzymes and transcription factors that are zinc-dependent. This could lead to applications in genetic engineering and biotechnology, where precise control over gene expression is required .
Nutritional Supplements and Fortification
ZINC00109657 could be explored as a nutritional supplement or for food fortification. Its structural similarity to bioactive zinc compounds suggests potential benefits in improving zinc intake and addressing zinc deficiency, which is linked to various health issues .
Sensor Development and Diagnostic Tools
The compound’s unique structure might be utilized in the development of sensors and diagnostic tools. Its ability to bind to specific biological targets could be harnessed to create sensors for detecting zinc levels or related biomarkers in clinical samples .
Environmental and Ecotoxicological Studies
Lastly, ZINC00109657 could be part of environmental studies, particularly in understanding the ecotoxicological impacts of zinc compounds. Its effects on ecosystems and organisms could provide insights into the safe use and disposal of zinc-related materials .
Mécanisme D'action
Biochemical Pathways
Without specific studies on ZINC00109657, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways, namely those involved in proliferation, apoptosis, and antioxidant defenses .
Pharmacokinetics
Zinc, in general, is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, zinc accumulation in soils can pose potential ecological risks . .
Propriétés
IUPAC Name |
4-(4-hydroxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-14-2-4-15(5-3-14)19-18(23)21-12-10-20(11-13-21)16-6-8-17(22)9-7-16/h2-9,22H,10-13H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBPBEKLGZJONB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-hydroxyphenyl)-N-(4-methylphenyl)piperazine-1-carbothioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[(3S*,4S*)-1-isopropyl-4-methoxy-3-pyrrolidinyl]-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5557608.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)

![4-({2-[(4-chlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5557620.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-3-phenylpropanohydrazide](/img/structure/B5557627.png)

![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5557637.png)
![6-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5557644.png)
![5-[(2,3-dichlorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5557656.png)